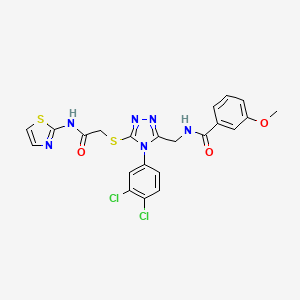

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Description

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group, a thioether-linked oxoethyl-thiazolylamino moiety, and a 3-methoxybenzamide side chain. The molecule integrates multiple pharmacophoric elements: the triazole ring is associated with metabolic stability, the thiazole and dichlorophenyl groups enhance lipophilicity and target binding, and the benzamide moiety may contribute to hydrogen bonding interactions.

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N6O3S2/c1-33-15-4-2-3-13(9-15)20(32)26-11-18-28-29-22(30(18)14-5-6-16(23)17(24)10-14)35-12-19(31)27-21-25-7-8-34-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDDQZPQTWUKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H20Cl2N6O2S2 |

| Molecular Weight | 547.47 g/mol |

| IUPAC Name | N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |

This compound features a thiazole moiety and a triazole ring, which are often associated with various biological activities including anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of related thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .

- The presence of electron-donating groups such as methoxy in the phenyl ring enhances the cytotoxic activity of these compounds .

-

Structure Activity Relationship (SAR) :

- The incorporation of specific substituents such as dichlorophenyl and thiazole has been shown to improve the anticancer activity. For example, compounds with a 3-methoxy substitution exhibited enhanced interaction with cancer cell lines compared to their unsubstituted counterparts .

- The thiazole ring's electron-withdrawing properties contribute to increased potency against various tumor types by affecting cellular pathways involved in proliferation and apoptosis .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effect |

|---|---|

| Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines |

| Mechanism | Induction of apoptosis via caspase activation |

| Structure Activity | Enhanced potency with specific substituents |

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide have shown efficacy against various cancer cell lines. A study demonstrated that thiazole-based compounds inhibited matrix metalloproteinases and induced apoptosis in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. Research has shown that similar compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances their antibacterial efficacy .

Anticonvulsant Activity

Some thiazole-containing compounds have been evaluated for anticonvulsant activity. Studies have indicated that certain derivatives exhibit significant protection against seizures in animal models, highlighting their therapeutic potential in treating epilepsy .

Case Study 1: Anticancer Screening

In a study focused on the anticancer properties of thiazole derivatives, several compounds were synthesized and screened against HCT116 and HepG2 cell lines. The most active compounds demonstrated IC50 values significantly lower than standard treatments like cisplatin, indicating promising anticancer potential .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of thiazole derivatives against various bacterial strains. Compounds showed comparable efficacy to established antibiotics like norfloxacin, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with sulfur-containing groups and aromatic substituents. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Core Heterocycle Influence :

- The 1,2,4-triazole core (as in the target compound) is often preferred over 1,3,4-thiadiazole (e.g., compound 3a) for metabolic stability and synthetic versatility. However, thiadiazoles may exhibit stronger π-stacking interactions due to their planar structure .

- Triazole-thiones (e.g., compounds 7–9) exist in tautomeric equilibria, which can modulate electronic properties and binding affinities compared to the oxo group in the target compound .

Substituent Contributions: The 3,4-dichlorophenyl group in the target compound enhances hydrophobicity and may improve binding to halogen-bond-accepting targets, similar to the dichlorophenyl moiety in compound 12 . The thioether-linked oxoethyl-thiazolylamino group introduces hydrogen-bonding capacity (via NH and C=O) and π-π interactions (thiazole), akin to the hydroxyamino-oxoethylthio group in compound 878065-05-5 .

Biological Activity Trends: Thioacetamide-linked compounds (e.g., 3a, 12) demonstrate notable cytotoxicity, with IC₅₀ values in the low μg/mL range against HepG-2 cells . The target compound’s thioether-oxoethyl-thiazolylamino chain may similarly enhance anticancer activity. Substituents like phthalazinone (compound 12) or sulfonylphenyl (compounds 7–9) introduce steric bulk and electronic effects that can fine-tune target selectivity .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group likely increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. This aligns with the improved activity of dichlorophenyl-containing analogs in .

- Sulfur-Containing Linkers : Thioether and thioacetamide groups (as in the target compound and ) improve membrane permeability and redox-modulating activity .

- Triazole vs. Thiadiazole : While both cores are bioisosteres, triazoles generally exhibit better solubility profiles, whereas thiadiazoles (e.g., compound 4.1) may confer higher rigidity .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves thiol-alkylation to introduce the thioether linkage. For example, reacting a 5-substituted-1,2,4-triazole-3-thiol precursor with a halogenated intermediate (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in anhydrous acetone under reflux with potassium carbonate as a base . Purification is achieved via recrystallization from ethanol. This method ensures regioselectivity and minimizes side reactions, critical for maintaining structural integrity .

Q. Which spectroscopic techniques are employed to characterize the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing thiazole protons at δ 7.2–7.8 ppm) .

- FT-IR : To identify functional groups like amide (C=O stretch ~1650 cm⁻¹) and triazole (C=N stretch ~1550 cm⁻¹) .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns . Elemental analysis (C, H, N, S) is also used to validate purity (>95%) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s binding affinity with biological targets?

- Target Preparation : Use crystallographic structures (e.g., from the PDB) of enzymes like EGFR or COX-2, removing water molecules and adding polar hydrogens.

- Ligand Preparation : Optimize the compound’s 3D structure using tools like Avogadro or Gaussian.

- Docking Software : Employ AutoDock Vina or Schrödinger Suite with validated scoring functions. Validate the protocol using co-crystallized ligands (RMSD < 2.0 Å) .

- Analysis : Focus on key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing with dichlorophenyl groups) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for triazole-thioacetamide derivatives?

- Systematic Substitution : Vary substituents on the triazole (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) and thiazole rings to assess effects on bioactivity .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and antimicrobial activity (MIC) against standardized cell lines or pathogens .

- Computational QSAR : Use CoMFA or CoMSIA to correlate electronic (e.g., HOMO/LUMO) and steric descriptors with activity .

Q. How to optimize reaction conditions for synthesizing triazole-thioether intermediates?

- Design of Experiments (DoE) : Apply factorial designs to assess variables like solvent polarity (acetone vs. DMF), temperature (60–100°C), and base stoichiometry (1–3 eq. K₂CO₃) .

- Real-Time Monitoring : Use HPLC or in situ FT-IR to track reaction progress and identify side products .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How to address discrepancies in biological activity data across studies?

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (48–72 hr), and positive controls (e.g., doxorubicin) .

- Solubility Management : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

- Data Normalization : Express results as % inhibition relative to vehicle controls and validate with triplicate experiments .

Methodological Notes

- Contradictions in Evidence : While some studies emphasize thiazole-thioether linkages for enhanced bioactivity , others suggest dichlorophenyl groups dominate target selectivity . Researchers should prioritize target-specific assays to resolve such conflicts.

- Critical Parameters : Reaction pH (>7) and anhydrous conditions are vital to prevent hydrolysis of the thioether bond during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.